molecular formula C14H30N2O2 B4883246 2-(2-Hydroxyethyl)dodecanehydrazide

2-(2-Hydroxyethyl)dodecanehydrazide

Cat. No.: B4883246
M. Wt: 258.40 g/mol
InChI Key: ANSYTRFIPSHDDN-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)dodecanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a dodecane chain with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)dodecanehydrazide typically involves the reaction of dodecanoic acid with hydrazine hydrate, followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Esterification: Dodecanoic acid is first converted to its ester form using an alcohol and an acid catalyst.

    Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the hydrazide.

    Hydroxyethylation: Finally, the hydrazide is reacted with ethylene oxide to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)dodecanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various hydrazide derivatives.

Scientific Research Applications

2-(2-Hydroxyethyl)dodecanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)dodecanehydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular components to exert its effects. The hydroxyethyl group can enhance its solubility and facilitate its interaction with target molecules. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethyl)dodecanehydrazide is unique due to its specific combination of a long dodecane chain and a hydroxyethyl-substituted hydrazide group. This structure imparts distinct chemical and physical properties, making it suitable for a range of applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-(2-hydroxyethyl)dodecanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2/c1-2-3-4-5-6-7-8-9-10-13(11-12-17)14(18)16-15/h13,17H,2-12,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSYTRFIPSHDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCO)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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